molecular formula C22H19N3O2S2 B2876683 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1291848-35-5

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2876683
CAS No.: 1291848-35-5
M. Wt: 421.53
InChI Key: YCOVTFTXXNCXJJ-UHFFFAOYSA-N
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Description

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

One significant area of research involves the compound's role as a potent dual inhibitor. For instance, it has been identified as a powerful dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for nucleotide synthesis and thus cell growth. This dual inhibition property makes it a promising candidate for cancer therapy. Studies have synthesized analogues like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and reported their high inhibitory activity against human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor and Antibacterial Agents

Another research domain focuses on synthesizing novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of TS for antitumor and antibacterial applications. These studies aim to create compounds that can effectively inhibit the growth of tumor cells or bacteria by targeting the TS enzyme, essential for DNA synthesis (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Glutaminase Inhibitors

Further research extends to designing and synthesizing analogues as glutaminase inhibitors. Glutaminase plays a crucial role in cancer metabolism, making its inhibition a targeted approach to cancer therapy. Studies like those on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs aim to identify more potent inhibitors with improved drug-like properties, demonstrating the compound's versatility in drug discovery efforts (Shukla et al., 2012).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insights into the molecular conformation and potential interaction sites for further drug development. Studies focusing on the crystal structures of derivatives offer a foundation for understanding the interaction mechanisms and designing more efficient drugs with enhanced specificity and efficacy (Subasri et al., 2017).

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-8-9-15(2)18(12-14)25-21(27)20-17(10-11-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOVTFTXXNCXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.